molecular formula C8H8IN3 B1356999 4-Iodo-1-methyl-1H-indazol-3-amine CAS No. 796967-84-5

4-Iodo-1-methyl-1H-indazol-3-amine

Cat. No.: B1356999
CAS No.: 796967-84-5
M. Wt: 273.07 g/mol
InChI Key: DYHNOSXMWMDZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-methyl-1H-indazol-3-amine is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry . This particular compound, with an iodine atom at the 4-position and a methyl group at the 1-position, is of interest due to its potential pharmacological properties.

Scientific Research Applications

4-Iodo-1-methyl-1H-indazol-3-amine has several applications in scientific research:

Future Directions

Indazole derivatives, including “4-Iodo-1-methyl-1H-indazol-3-amine”, have shown a broad spectrum of pharmacological activities, making them promising candidates for drug development . Future research could focus on further exploring the pharmacological activities of these compounds, optimizing their synthesis processes, and investigating their safety and toxicity profiles.

Biochemical Analysis

Biochemical Properties

4-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as kinases and phosphatases, which are pivotal in regulating cellular signaling pathways. The compound’s interaction with these enzymes often results in the modulation of phosphorylation states of various proteins, thereby influencing cellular functions . Additionally, this compound has been observed to bind to certain receptor proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the p53/MDM2 pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, thereby preventing the phosphorylation of downstream targets. This inhibition can result in the suppression of cell growth and proliferation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have therapeutic implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been reported, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or compounds that interact with the same metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within tissues can be influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of competing substrates.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine typically involves the iodination of 1-methyl-1H-indazole-3-amine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 4-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-1-methyl-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to its halogenated counterparts .

Properties

IUPAC Name

4-iodo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNOSXMWMDZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583106
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796967-84-5
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 330 mL pressure vessel equipped with a magnetic stir bar was added 2-fluoro-6-iodobenzonitrile (4.5 g, 18.2 mmol), N,N-dimethylacetamide (45 mL), and methylhydrazine (1.2 mL 23.7 mmol). The vessel was flushed with N2 gas, sealed and heated at 87° C. overnight and at 120° C. for 5 h. The reaction mixture was cooled, diluted with EtOAc (300 mL, and washed with water. The aqueous layer was extracted and the combined EtOAc extracts were washed with water (3×150 mL), brine, dried (Na2SO4), filtered and concentrated to a brown solid. The solid was triturated with EtOAc/hexanes (1:1, 10 mL), filtered, washed with EtOAc/hexanes (1:1) and dried to give 4.04 g (81%) of I-216 as a beige solid. 1H NMR (400 MHz, DMSO-d6)
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-Iodo-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.